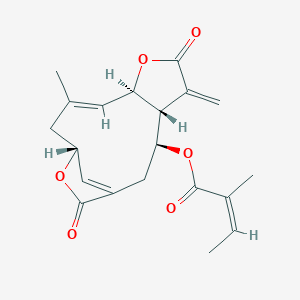
Isoscabertopin
Vue d'ensemble
Description
Isoscabertopin is a sesquiterpene lactone that has been isolated from Elephantopus scaber L . It has been reported to have anti-tumor activities .
Molecular Structure Analysis
The IUPAC name for Isoscabertopin is (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-((E)-6-hydroxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,2,3,4,7,8,10,11,12,13,14,15,16,17-tetradecahydro-9H-cyclopenta[a]phenanthrene-9-carbaldehyde . The molecular formula is C36H58O9 and the molecular weight is 634.85 .Physical And Chemical Properties Analysis
Isoscabertopin has a molecular weight of 358.39 and a molecular formula of C20H22O6 . It is soluble in organic solvents such as methanol, ethanol, DMSO, etc .Applications De Recherche Scientifique
Antitumor Activity
Isoscabertopin has been reported to have antitumor properties. The anticancer activity of E. scaber, the plant from which Isoscabertopin is derived, has been extensively investigated for different types of human tumor cell lines .
Anti-Inflammatory Properties
Isoscabertopin also exhibits anti-inflammatory properties. This makes it potentially useful in the treatment of conditions characterized by inflammation .
Antibacterial Activity
The antibacterial activity of Isoscabertopin contributes to its use in combating bacterial infections .
Hepatoprotective Effects
Isoscabertopin has been reported to have hepatoprotective effects, which means it can prevent damage to the liver .
Analgesic Properties
The compound is also known for its analgesic properties, providing potential relief from pain .
Antiplatelet Activity
Isoscabertopin has antiplatelet activity, which could make it useful in preventing blood clots .
Antiasthmatic Effects
The compound has been reported to have antiasthmatic effects, potentially providing relief for asthma sufferers .
Inducing Reactive Oxygen Species Production
Research has shown that Isoscabertopin can induce the production of reactive oxygen species in bladder cancer in vitro . This could potentially lead to necroptosis, a form of programmed cell death, in cancer cells .
Safety and Hazards
Orientations Futures
While Isoscabertopin has been reported to have anti-tumor activities , more research is needed to fully understand its potential therapeutic applications and mechanism of action.
Relevant Papers There are several papers that discuss Isoscabertopin and its properties . These papers provide more detailed information about the compound and its potential applications.
Mécanisme D'action
Isoscabertopin, also known as Scabertopin, is a sesquiterpene lactone isolated from Elephantopus scaber L . It has been identified for its anti-tumor activities . This article will delve into the mechanism of action of Isoscabertopin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
The primary targets of Isoscabertopin are still under investigation. It is known that the compound exhibits anti-tumor activities .
Mode of Action
It is known to exhibit anti-tumor activities , but the specific interactions with its targets and the resulting changes are still being researched.
Biochemical Pathways
It is known that the compound can induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is still under investigation .
Result of Action
Isoscabertopin has been found to exhibit anti-tumor activities . In vitro studies have shown that it can induce necroptosis in bladder cancer cells .
Action Environment
It is known that the compound is stable under room temperature conditions .
Propriétés
IUPAC Name |
[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-GAFRNKKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



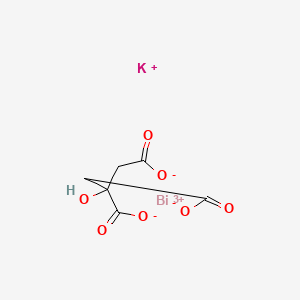
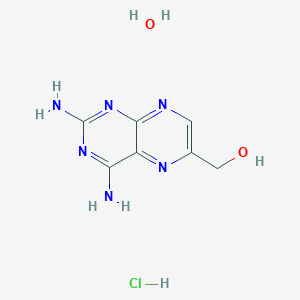



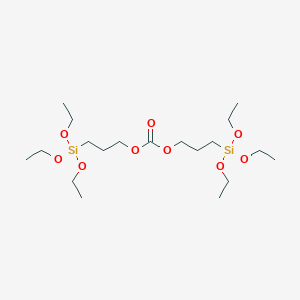
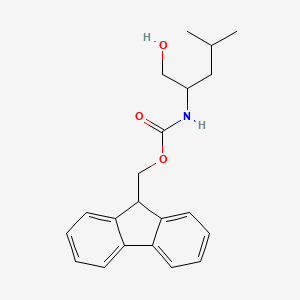




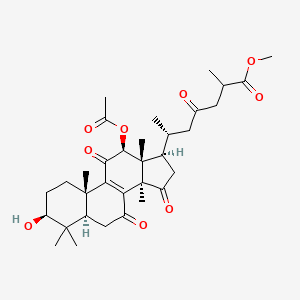
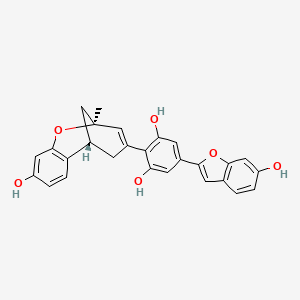
![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)